2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide features a substituted imidazole core with distinct functional groups:
- 4-Methylphenyl group: Increases lipophilicity, which may improve membrane permeability.
- Sulfanyl bridge: A thioether linkage that could influence redox stability or serve as a site for metabolic modification.
- Furan-2-ylmethyl acetamide: Introduces hydrogen-bonding capabilities through the furan oxygen and amide group.
Properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-16-6-8-17(9-7-16)23-25(33-15-22(29)26-14-19-5-4-12-32-19)28-24(27-23)18-10-11-20(30-2)21(13-18)31-3/h4-13H,14-15H2,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTDITBFSKNXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features an imidazole ring, a furan moiety, and various aromatic substituents that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Cell Lines Tested :
- MV4-11 (acute biphenotypic leukemia)
- MOLM13 (acute monocytic leukemia)
In these studies, the compound demonstrated an IC50 value of approximately 0.5 µM , indicating potent activity against these cancer types .
Inhibition of Kinases
The compound has also been identified as an inhibitor of specific kinases involved in cancer progression. For example, it effectively inhibits MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and downstream targets such as p70S6K. This inhibition is crucial for disrupting the MAPK signaling pathway, which is often upregulated in tumors .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By inhibiting MEK1/2, the compound disrupts the MAPK signaling pathway.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of pro-apoptotic factors.
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in sensitive cell lines, preventing further proliferation .
Study 1: In Vivo Efficacy
A study conducted on xenograft models demonstrated that oral administration of the compound resulted in significant tumor growth inhibition. Tumors derived from BRAF mutant lines showed a dose-dependent response with effective treatment at doses as low as 10 mg/kg .
Study 2: Toxicity Assessment
Toxicological evaluations indicated that while the compound is effective at inhibiting tumor growth, it also presents some toxicity risks at higher concentrations. The maximum tolerated dose was observed at 100 mg/kg , where notable toxicity signs were reported .
Data Summary
| Biological Activity | IC50 (µM) | Effect |
|---|---|---|
| Anticancer (MV4-11) | 0.5 | Inhibition of proliferation |
| MEK1/2 Kinase Inhibition | N/A | Disruption of MAPK pathway |
| Tumor Growth Inhibition (Xenograft) | 10 mg/kg | Significant tumor regression |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Based Analogues with Sulfur Modifications
N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}acetamide Dihydrate
- Key Differences :
- Sulfinyl group (SO) instead of sulfanyl (S), introducing chirality and polarity.
- 4-Fluorophenyl substituent vs. 3,4-dimethoxyphenyl in the target compound.
- Pyridyl-acetamide instead of furfuryl-acetamide.
- The fluorophenyl group increases electron-withdrawing effects compared to the target’s methoxy-rich substituent.
N-(4-Methylphenyl)-2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)sulfanyl]acetamide
- Key Differences :
- Triazole core vs. imidazole in the target.
- Dual sulfanyl groups, increasing hydrophobicity.
- Relevance :
Compounds with Furan and Acetamide Moieties
2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetamides
- Key Differences: Triazole core with amino and furan substituents. Focus on anti-exudative activity (AEA).
- Relevance :
Substituent Effects on Electronic Environment
NMR Analysis of Imidazole Derivatives
- Key Findings :
Structural and Functional Data Table
Implications for Bioactivity
- Kinase Inhibition Potential: The imidazole core and aromatic substituents align with p38 MAP kinase inhibitors (e.g., ), suggesting similar mechanisms .
- Anti-Inflammatory Effects : The furan and methoxy groups may modulate anti-exudative or anti-inflammatory pathways, as seen in triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
